molecular formula C10H8FNO B1245202 3-Fluoro-6-methoxyquinoline CAS No. 426842-85-5

3-Fluoro-6-methoxyquinoline

Cat. No. B1245202
CAS RN: 426842-85-5
M. Wt: 177.17 g/mol
InChI Key: LEJRFUDTXRWNFQ-UHFFFAOYSA-N
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Description

3-Fluoro-6-methoxyquinoline (FMQ) is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound containing both a fluorine and an oxygen atom, and is a member of the quinoline family. FMQ has been used in a variety of research applications, including in studies of biochemical and physiological effects.

Scientific Research Applications

Synthesis Methods and Building Blocks for Antibiotics

  • A study by Li, Zhang, and Mangano (2008) details a facile two-step synthesis process for 3-Fluoro-6-methoxyquinoline, which is a crucial intermediate in various chemical syntheses (Li, Zhang, & Mangano, 2008).
  • Flagstad et al. (2014) developed a practical and scalable route for synthesizing halogenated this compound derivatives. These compounds are significant in antimicrobial drug discovery (Flagstad et al., 2014).

Anticancer and Biological Activities

  • Chou et al. (2010) found that derivatives of this compound exhibited significant inhibitory activity against various tumor cell lines. This highlights its potential in anticancer drug development (Chou et al., 2010).
  • Perković et al. (2016) synthesized novel compounds with primaquine and 6-methoxyquinoline moieties, showing promising antiproliferative effects against cancer cell lines, particularly against breast carcinoma (Perković et al., 2016).

Fluorescence and Chemosensor Applications

  • Hirano et al. (2004) described 6-methoxy-4-quinolone, an oxidation product of 5-methoxyindole-3-acetic acid, as a novel fluorophore with strong fluorescence in a wide pH range. This makes it a valuable tool for biomedical analysis (Hirano et al., 2004).
  • Prodi et al. (2001) characterized a 5-chloro-8-methoxyquinoline-based chemosensor for selectively detecting cadmium in waste streams and food products (Prodi et al., 2001).

Photophysics and Solvation Dynamics

  • Pant et al. (1991) investigated the solvation dynamics of 6-methoxyquinoline, revealing its sensitivity to changes in dipole moment upon excitation, providing insights into solvent-solute interactions (Pant et al., 1991).
  • Varma et al. (2013) estimated the ground and excited state dipole moments of 6-methoxyquinoline, useful in understanding its photophysical properties (Varma et al., 2013).

Interaction with Biological Systems

  • Matsumoto et al. (1992) studied fluoroquinolones with methoxy substitution at the 8 position, showing their stability against UV irradiation and implications for antibacterial activity (Matsumoto et al., 1992).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

The future directions for 3-Fluoro-6-methoxyquinoline involve its use as a key building block in the synthesis of antibiotics . There is also ongoing research into its use as an inhibitor of bacterial DNA gyrase and topoisomerase IV .

Biochemical Analysis

Biochemical Properties

3-Fluoro-6-methoxyquinoline plays a significant role in biochemical reactions, particularly as an inhibitor of bacterial enzymes. It interacts with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . By inhibiting these enzymes, this compound disrupts bacterial DNA processes, leading to cell death. This interaction is primarily due to the compound’s ability to bind to the enzyme-DNA complex, preventing the supercoiling and relaxation of DNA necessary for replication.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it inhibits DNA replication, leading to cell death. In mammalian cells, its impact is less pronounced but still significant. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can alter cellular metabolism by inhibiting enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the bacterial DNA gyrase and topoisomerase IV, inhibiting their activity and preventing DNA replication . This binding is facilitated by the fluorine atom, which enhances the compound’s affinity for the enzyme-DNA complex. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can decrease due to degradation or interaction with other molecules. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in bacterial cells. In vitro studies have demonstrated that prolonged exposure to the compound can lead to the development of resistance in some bacterial strains .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, it can cause adverse effects, including toxicity and damage to mammalian cells . Threshold effects have been observed, where a certain concentration of the compound is required to achieve the desired antimicrobial activity. Beyond this threshold, the risk of toxic effects increases.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism . The compound can also affect metabolic flux by inhibiting enzymes involved in key metabolic pathways, leading to changes in metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the nucleus or mitochondria, where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with DNA and transcription factors or to the mitochondria to affect cellular metabolism. This localization is essential for the compound’s function and effectiveness in biochemical reactions.

properties

IUPAC Name

3-fluoro-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-13-9-2-3-10-7(5-9)4-8(11)6-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJRFUDTXRWNFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90461883
Record name 3-fluoro-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

426842-85-5
Record name 3-fluoro-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-6-methoxyquinoline
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Synthesis routes and methods I

Procedure details

A suspension of 1007 g of 6-methoxy-3-quinolinediazonium fluoroborate taken in 9 l of toluene is heated to 60° C. in 85 minutes. A release of gas is observed at 60° C. The reaction medium is then gradually heated further for 90 minutes to 70-72° C. After having been kept at 72° C. for 90 minutes, the medium is then gradually heated again to 85° C. After cooling and stirring overnight, 4 l of ice-cold water are added to the suspension. After having stirred for 15 minutes, 2.5 l of ethyl acetate are added. After having stirred for 45 minutes, the pH is adjusted to pH=7-7.5 by adding 47% sodium hydroxide (250 ml). The medium is stirred for 30 minutes and then separated by settling out for 1 hour. The lower aqueous phase is re-extracted with ethyl acetate. The organic phases are combined together and washed with water. The solution is filtered and then concentrated under reduced pressure so as to give 655 g of crude 3-fluoro-6-methoxyquinoline. The crude product is distilled under reduced pressure. The distillation fractions (bp 103-110° C. under 1 mbar) containing the expected product are combined together. 498.9 g of 3-fluoro-6-methoxyquinoline (76%) are thus obtained in the form of a white solid which melts at 51-53° C.
Name
6-methoxy-3-quinolinediazonium fluoroborate
Quantity
1007 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
4 L
Type
reactant
Reaction Step Two
Quantity
2.5 L
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
9 L
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a suspension of 2,4-dichloro-3-fluoro-6-methoxyquinoline (0.9 g, 3.66 mmol) in ammonia in methanol (10 mL, 462 mmol) was added carefully the slurry of Raney Nickel (5 g, 3.66 mmol) in Methanol (10 mL). The resulting reaction mixture was hydrogenated at 150 psi pressure, stirred at room temperature for 24 h. Filtered the catalyst, washed with methanol, evaporated the filtrate under reduced pressure to afford crude mass, purified by silica gel chromatography eluting with 10%-50% ethyl acetate in pet-ether to afford 3-Fluoro-6-methoxy quinoline (0.27 g, 41%) as pink solid. 1H NMR (400 MHz, CDCl3): δ ppm 8.65 (d, J=2.9 Hz, 1H), 8.01-7.98 (d, J=9 Hz, 1H) 7.67-7.64 (dd, J=9 Hz, J=2.9 Hz 1H), 7.33-7.30 (dd, J=9.0 Hz, J=2.9 Hz, 1H), 7.03 (d, J=2.9 Hz 1H), 3.93 (s, 3H).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To boron trifluoride etherate (1.29 g) at −12° C. under an atmosphere of nitrogen was added with stirring a solution of 3-amino-6-methoxyquinoline (1.05 g) in dry dichloromethane (15 ml). The yellow suspension was stirred for 15 minutes then a solution of t-butylnitrite (0.74 g) in dichloromethane (5 ml) was added dropwise. The mixture was stirred for 2 hours at 0° C. then 1,2-dichlorobenzene was added and the mixture gradually heated to 73° C., allowing the dichloromethane to distil out from the reaction vessel and then increased to 90° C. to complete the reaction. The mixture was allowed to cool to ambient temperature, diluted with dichloromethane, washed with water, dried over magnesium sulfate, filtered then evaporated under reduced pressure to give a black oil that was fractionated by chromatography (silica; hexane/ethyl acetate) to give an oil, 0.54 g, containing the required product. MH+178
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0.74 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
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Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-6-methoxyquinoline
Reactant of Route 2
Reactant of Route 2
3-Fluoro-6-methoxyquinoline
Reactant of Route 3
3-Fluoro-6-methoxyquinoline
Reactant of Route 4
3-Fluoro-6-methoxyquinoline
Reactant of Route 5
3-Fluoro-6-methoxyquinoline
Reactant of Route 6
3-Fluoro-6-methoxyquinoline

Q & A

Q1: What is the significance of 3-fluoro-6-methoxyquinoline in medicinal chemistry?

A1: this compound is a key building block for synthesizing antibiotics. Its halogenated derivatives, particularly those with substitutions at the 4-position, have shown promise in antimicrobial drug discovery. []

Q2: Can you describe a common synthetic route for this compound?

A2: A widely used method involves a two-step process. First, p-anisidine reacts with 2-fluoromalonic acid in the presence of phosphorus oxychloride, producing 2,4-dichloro-3-fluoro-6-methoxyquinoline. This intermediate then undergoes hydrogenolysis to yield the desired this compound. This method is considered facile and efficient for synthesizing this important compound. []

Q3: Has the synthesis of this compound been scaled up for larger-scale production?

A3: Yes, research has focused on developing practical and scalable synthetic routes for this compound. For example, a four-step process has been established to synthesize 4-bromo-3-fluoro-6-methoxyoquinoline and 3-fluoro-4-iodo-6-methoxyoquinoline starting from readily available 2,4-dichloro-3-fluoroquinoline. This method boasts impressive overall yields of 81–85%, making it suitable for large-scale production. []

Q4: What are the potential applications of this compound derivatives in drug discovery?

A4: Research indicates that novel this compound derivatives exhibit inhibitory activity against bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and are therefore attractive targets for developing new antibiotics. []

Q5: Where can I find more information about the large-scale production and further development of this compound?

A5: Further details about the initial route scouting and final process development for multi-kilogram production of this compound using p-anisidine and 2-fluoromalonic acid as starting materials can be found in dedicated research publications. []

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